molecular formula C11H17NO2 B148524 (-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone CAS No. 137588-59-1

(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone

Cat. No.: B148524
CAS No.: 137588-59-1
M. Wt: 195.26 g/mol
InChI Key: ACABOMRDXIOHJT-HRDYMLBCSA-N
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Description

(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring with multiple functional groups, including a hydroxy group, a methyl group, a keto group, and a nitrile group. The stereochemistry of the compound is defined by the (1R,2R,5R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the nitrile group: This can be done through a nucleophilic substitution reaction using a suitable nitrile source.

    Introduction of the hydroxy and keto groups: These functional groups can be introduced through oxidation and reduction reactions, respectively.

    Introduction of the methyl group: This can be achieved through an alkylation reaction using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of amides, carboxylic acids, or other derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, water, alcohols

Major Products Formed

    Oxidation: Formation of a diketone

    Reduction: Formation of a diol

    Substitution: Formation of amides, carboxylic acids, or other derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery and development.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone would depend on its specific application. In the context of drug discovery, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways and therapeutic effects. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexane-1-carbonitrile: Lacks the keto group.

    (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    (1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-amine: Contains an amine group instead of a nitrile group.

Uniqueness

(-)-(5R,3R,2R)-5-(1-Hydroxy-1-methylethyl)-3-cyano-2-methylcylohexanone is unique due to the presence of multiple functional groups in a specific stereochemical configuration. This unique combination of functional groups and stereochemistry may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-7-8(6-12)4-9(5-10(7)13)11(2,3)14/h7-9,14H,4-5H2,1-3H3/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABOMRDXIOHJT-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(CC1=O)C(C)(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](CC1=O)C(C)(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566160
Record name (1R,2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137588-59-1
Record name (1R,2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyl-3-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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